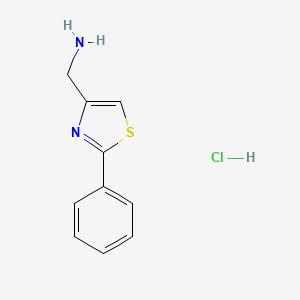

(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride

Description

(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a thiazole core substituted with a phenyl group at position 2 and an aminomethyl group at position 4. Its molecular formula is C₁₀H₁₁ClN₂S, with a molecular weight of 226.73 g/mol (CAS: 89152-61-4) . The compound is widely studied in medicinal chemistry due to the phenylthiazole scaffold’s role in binding biological targets, such as RNA and enzymes involved in cancer progression .

Properties

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSFWQQBOWQTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Approach

A widely used method for synthesizing 2-phenyl-1,3-thiazole derivatives involves the reaction of α-bromoacetophenone derivatives with thiourea or substituted thioamides. This approach proceeds via nucleophilic substitution followed by cyclization to form the thiazole ring.

- Step 1: Preparation of α-bromoacetophenone intermediate by bromination of acetophenone derivatives.

- Step 2: Reaction of the α-bromoacetophenone with thiourea under reflux conditions in ethanol or acetic acid to yield 2-phenylthiazole derivatives.

- Step 3: Introduction of the aminomethyl group at the 4-position can be achieved by further functional group transformations, such as reduction or substitution reactions, depending on the precursor used.

This method is supported by multiple studies demonstrating good yields and reproducibility for 2,5-disubstituted thiazoles.

Cyclocondensation of α-Bromoacyl Compounds with Thioamides

Another approach involves the cyclocondensation of α-bromoacyl derivatives with aromatic thioamides to form the thiazole ring. For example:

- Bromination of precursors such as 4-aminoacetophenone to form α-bromoacyl compounds.

- Cyclocondensation with thiocarbamide or benzenecarbothioamide in acetic acid at elevated temperatures (around 60 °C).

- The reaction yields 2,5-disubstituted thiazole derivatives, which can be further manipulated to introduce the aminomethyl substituent.

Conversion to Aminomethyl Derivatives and Hydrochloride Salt Formation

The aminomethyl group at the 4-position is introduced by functionalization of the thiazole ring, often through:

- Reduction of a formyl or nitrile group at the 4-position to the corresponding amine.

- Direct substitution reactions where a leaving group at the 4-position is replaced by an aminomethyl moiety.

Subsequently, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves the compound’s stability and solubility for further applications.

Representative Reaction Scheme and Data Table

| Step | Reaction Type | Reagents/Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination | Br2 in acetic acid, room temperature | 85-90 | Formation of α-bromoacetophenone |

| 2 | Cyclocondensation | Thiourea, reflux in ethanol or acetic acid | 70-95 | Formation of 2-phenylthiazole core |

| 3 | Aminomethyl introduction | Reduction/substitution, various solvents | 60-80 | Introduction of aminomethyl at 4-position |

| 4 | Salt formation | HCl treatment | Quantitative | Formation of hydrochloride salt |

Research Findings and Optimization Notes

- The bromination step is critical and must be controlled to avoid over-bromination or side reactions.

- Cyclocondensation yields are influenced by the solvent and temperature; acetic acid at 60 °C is optimal for many substrates.

- Aminomethyl introduction can be achieved via reductive amination or nucleophilic substitution, with the choice depending on the precursor functionalities.

- The hydrochloride salt form enhances the compound’s handling and bioavailability in pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-phenylthiazole with formaldehyde and ammonium chloride under acidic conditions. The general reaction pathway is as follows:

Starting Materials:

- 2-phenylthiazole

- Formaldehyde

- Ammonium chloride

Reaction Conditions:

- Acidic medium (e.g., hydrochloric acid)

This process results in the formation of an imine intermediate, which is subsequently reduced to yield the amine product. The molecular formula of this compound is , with a molecular weight of 226.73 g/mol.

Chemistry

This compound serves as a valuable building block in the synthesis of various heterocyclic compounds. Its unique thiazole structure allows for the development of new derivatives that can exhibit distinct chemical properties.

The compound has been extensively studied for its biological activities, particularly its antimicrobial and antifungal properties. It has demonstrated effectiveness against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The mechanism of action involves inhibition of microbial growth by interfering with essential enzymatic pathways, making it a candidate for developing new antimicrobial agents .

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications. It has been explored for its antitumor properties, showing promise in inhibiting the proliferation of cancer cells in vitro. For instance, studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. The results indicated that specific thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria and fungi. The findings revealed that it could serve as a lead compound for developing new antibiotics .

- Anticonvulsant Properties : Research has also explored the anticonvulsant activity of thiazole derivatives, including this compound. Some derivatives showed significant protection in seizure models, indicating their potential use in treating epilepsy .

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Chlorinated Derivatives

(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride

- Structure : 4-chloro substituent on the phenyl ring.

- Molecular Weight : 243.18 g/mol (CAS: 2794737) .

- Key Differences : The electron-withdrawing chlorine enhances stability and may increase binding affinity to hydrophobic pockets in target proteins. Used in fragment-based drug discovery (FBVS) due to improved RNA-binding activity compared to the parent compound .

(2-(3-Chlorophenyl)-1,3-thiazol-4-yl)methanamine

Methoxy-Substituted Derivatives

- [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Structure : 4-methoxy substituent on the phenyl ring.

- Molecular Weight : 252.74 g/mol (CAS: 858009-33-3) .

- Key Differences : The electron-donating methoxy group increases solubility but may reduce metabolic stability. Used in studies exploring structure-activity relationships (SAR) for antitumor agents .

Variations in the Heterocyclic Core

Thiadiazole Analogues

- [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride Structure: Replaces thiazole with thiadiazole. Molecular Weight: 269.77 g/mol (CAS: 695199-54-3) .

Pyridine-Containing Analogues

- [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine Dihydrochloride

Modifications to the Aminomethyl Group

N-Methylated Derivatives

- N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine Dihydrochloride Structure: Methyl group on the amine. Molecular Weight: 277.22 g/mol (CAS: 1269288-94-9) . Used in CNS-targeting drug candidates.

Pharmacological and Physicochemical Comparison

Biological Activity

(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-phenylthiazole with formaldehyde and ammonium chloride in an acidic medium. The reaction pathway includes the formation of an imine intermediate, which is subsequently reduced to yield the amine product. The general reaction conditions are as follows:

- Starting Materials : 2-phenylthiazole, formaldehyde, ammonium chloride

- Reaction Conditions : Acidic medium (e.g., hydrochloric acid)

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism involves inhibition of microbial growth by interfering with essential enzymatic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antitumor Activity

The compound has also been investigated for its potential as an antitumor agent. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 5.71 |

| HepG2 | 8.30 |

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes critical for microbial metabolism.

- Receptor Modulation : It may interact with cellular receptors that regulate growth and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside conventional antibiotics against Staphylococcus aureus. Results indicated a synergistic effect when combined with gentamicin, suggesting potential for combination therapies in resistant infections.

Study 2: Antitumor Activity

A recent study examined the effects of this compound on MCF-7 cells. Treatment with varying concentrations resulted in significant inhibition of cell growth, with an IC50 value indicating high potency compared to standard chemotherapeutics like doxorubicin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.